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Compound of Interest

Compound Name: DMP 728 (methanesulfonate)

CAS No.: 155158-97-7

Cat. No.: B1670834

Get Quote

Executive Summary & Mechanism of Action
DMP 728 is a potent, high-affinity, cyclic peptidomimetic antagonist of the platelet glycoprotein

IIb/IIIa (

) receptor.[1][2][3] Unlike linear RGD peptides, DMP 728 utilizes a conformationally constrained
cyclic structure (Cyclo[D-2-aminobutyryl-N-methyl-L-arginyl-glycyl-L-aspartyl-3-aminomethyl-
benzoic acid] methanesulfonate) to achieve nanomolar affinity for the receptor's fibrinogen-
binding pocket.[1]

In drug development, DMP 728 serves as a critical "tool compound" for validating GpIIb/IIIa

blockade in both in vitro light transmission aggregometry (LTA) and in vivo thrombosis models

(specifically canine and primate).[1]

Mechanism of Action (MOA)
DMP 728 functions via competitive antagonism.[1] Upon platelet activation (by ADP, Thrombin,

or Collagen), the GpIIb/IIIa receptor undergoes a conformational change, exposing the RGD-

binding site.[1] Fibrinogen normally binds this site to bridge adjacent platelets, causing
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aggregation.[1] DMP 728 occupies this site with higher affinity than fibrinogen but lacks the

dimeric structure necessary to bridge platelets, effectively "capping" the receptor and

preventing thrombus formation.[1]

Figure 1: DMP 728 Competitive Inhibition Pathway[1]
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Caption: DMP 728 competes with Fibrinogen for the activated GpIIb/IIIa receptor, preventing

cross-linking.[1]

Compound Preparation & Handling[1]
DMP 728 is a methanesulfonate salt, rendering it highly water-soluble compared to many small

molecule inhibitors.[1] Proper handling is essential to maintain peptide stability.[1]

Solubility & Storage[1][4]
Molecular Weight: ~656.7 g/mol (Methanesulfonate salt).[1][4][5]

Solubility: >150 mg/mL in water or saline.[1]

Stock Solution: Prepare a 1 mM stock solution in sterile distilled water or 0.9% saline.

Storage:

Powder: -20°C (desiccated).[1]
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Stock Solution: Aliquot into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw

cycles, as this can degrade the cyclic peptide structure.[1]

Protocol: In Vitro Light Transmission Aggregometry
(LTA)[1]
This protocol is the gold standard for determining IC50 values.[1] Note the species specificity:

DMP 728 is equipotent in human and canine platelets but may show variance in rodent models.

[1]

Materials
Anticoagulant: 3.8% Trisodium Citrate (1 part citrate : 9 parts blood).[1]

Agonist: ADP (Adenosine Diphosphate), stock 100 µM.[1][6]

Vehicle: Saline or PBS.

Step-by-Step Workflow
Blood Collection:

Draw blood from the antecubital vein (human) or cephalic vein (canine) into citrated

vacutainers.[1]

Critical: Discard the first 2 mL to avoid tissue factor contamination.[1]

Platelet Rich Plasma (PRP) Preparation:

Centrifuge whole blood at 150 x g for 10-15 minutes at room temperature (RT).

Carefully aspirate the upper PRP layer without disturbing the buffy coat.[1]

Adjust platelet count to

platelets/mL using autologous PPP if necessary.

Platelet Poor Plasma (PPP) Preparation:
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Centrifuge the remaining blood at 2000 x g for 15 minutes.

Use PPP to set the "100% Aggregation" (0% Optical Density) baseline on the

aggregometer.[1]

Dosing & Incubation:

Aliquot 450 µL of PRP into cuvettes containing stir bars (1000 rpm, 37°C).

Add 5 µL of DMP 728 working solution (various concentrations).

Incubate for 2 minutes at 37°C. Note: RGD mimetics bind rapidly; prolonged incubation is

unnecessary and may cause receptor internalization.[1]

Activation:

Add 5-10 µL of ADP (Final concentration: 10-20 µM) to induce aggregation.[1]

Record light transmission for 5-7 minutes.

Figure 2: In Vitro Experimental Workflow
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Caption: Workflow for measuring DMP 728 inhibition using Light Transmission Aggregometry.
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Protocol: In Vivo Administration (Canine Model)
DMP 728 is frequently used in canine models due to the high homology between canine and

human GpIIb/IIIa receptors.[1]

Dosing Strategy
DMP 728 has a short half-life due to rapid renal clearance.[1] A Bolus + Infusion strategy is

required for sustained inhibition.[1]

Route: Intravenous (IV).

Vehicle: Sterile Saline (0.9% NaCl).[1]

Desired Effect IV Bolus Dose Maintenance Infusion

Moderate Inhibition (~50%) 0.005 mg/kg 0.008 µg/kg/min

Complete Inhibition (>90%) 0.01 mg/kg 0.08 - 0.1 µg/kg/min

Reversal Time ~15-30 mins post-stop N/A

Experimental Procedure
Anesthesia: Anesthetize the subject (e.g., sodium pentobarbital).[1]

Cannulation: Cannulate the femoral vein for drug administration and femoral artery for blood

sampling.[1]

Baseline: Collect blood (-10 min) for baseline aggregation and bleeding time.

Administration:

Inject IV Bolus over 2 minutes.

Immediately start continuous infusion if sustained inhibition is required.[1]

Monitoring:
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Bleeding Time: Perform template bleeding time on the buccal mucosa or foreleg.[1] Expect

2-3x prolongation at effective doses.[1]

Ex Vivo Aggregation: Draw blood at T=5, 15, 30, 60 min into citrate.[1] Run LTA

immediately.

Data Analysis & Reference Values
Calculating Percent Inhibition
Comparative Potency Data
The following table summarizes the potency of DMP 728 across different assays and species

[1, 2].

Parameter Assay Type Species IC50 / Ki Value

Receptor Binding
ELISA (Purified

GpIIb/IIIa)
Human 0.6 ± 0.1 nM

Platelet Aggregation LTA (ADP Agonist) Human 46 ± 2 nM

Platelet Aggregation LTA (ADP Agonist) Canine 15 ± 3 nM

Fibrinogen Binding Radioligand Binding Human 2.3 ± 0.8 nM

Note: The discrepancy between Binding Ki (0.6 nM) and Aggregation IC50 (46 nM) is typical for

GpIIb/IIIa antagonists, as high receptor occupancy (>80%) is often required to inhibit

aggregation physically.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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